Cis-2-Aminocyclohexylcarbamoylphosphonic acid, commonly referred to as cis-ACCP, is a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). It has garnered attention in scientific research due to its potential applications in cancer treatment, specifically in inhibiting metastasis. This compound is classified under carbamoylphosphonate derivatives and is recognized for its role in biochemical pathways related to tumor invasion and metastasis.
Cis-ACCP is sourced from various chemical databases, including PubChem and MedChemExpress, which provide detailed insights into its structure, properties, and biological activities. It falls under the category of matrix metalloproteinase inhibitors, specifically targeting MMP-2 and MMP-9, which are crucial in the degradation of extracellular matrix components during tumor progression.
The synthesis of cis-ACCP involves several organic synthetic procedures. The primary method includes the reaction of appropriate starting materials to form the desired phosphonic acid derivative. Key steps typically involve:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired cis-isomer. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of cis-ACCP.
The molecular structure of cis-ACCP features a cyclohexyl ring substituted with an amino group and a carbamoylphosphonic acid group. The compound has a molecular weight of 222.18 g/mol, which is significant for its pharmacological activity.
The structural formula can be represented as follows:
This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms, essential for its biological activity.
Cis-ACCP undergoes various chemical reactions that can modify its structure and enhance its properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are crucial for developing analogs with improved efficacy or altered pharmacokinetic properties.
Cis-ACCP functions as a selective inhibitor of MMP-2 and MMP-9 by binding to their active sites. This interaction prevents these enzymes from degrading extracellular matrix components, which is vital for tumor cell migration and metastasis.
Research indicates that treatment with cis-ACCP leads to a significant reduction in tumor cell migration (up to 90% at high concentrations) and metastasis formation in animal models when administered repetitively. Furthermore, it has been shown to affect signaling pathways such as PI3K/AKT/mTOR, which are involved in cell survival and proliferation.
Cis-ACCP is typically presented as a white crystalline solid with good solubility in polar solvents. Its melting point and stability under various conditions are essential for its application in biological studies.
The compound exhibits characteristics typical of phosphonic acids, including reactivity towards nucleophiles due to the presence of phosphorus. Its ability to inhibit metalloproteinases makes it a valuable candidate for therapeutic applications.
Cis-ACCP has been primarily investigated for its potential anti-metastatic properties in cancer research. Its ability to inhibit MMPs makes it suitable for studies focused on:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6